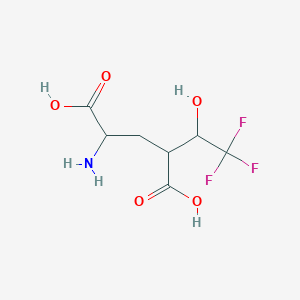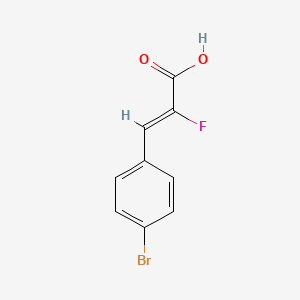![molecular formula C8H10N2 B13186872 (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine](/img/structure/B13186872.png)
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of cyclopentanone with pyridine derivatives, followed by reduction and amination steps. The reaction conditions often require the use of catalysts such as palladium or manganese, and solvents like ethanol or water to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Manganese dioxide, t-butyl hydroperoxide, water as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane, moderate temperature.
Major Products Formed
The major products formed from these reactions include various substituted cyclopenta-pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but with a nitrile group, used in corrosion inhibition.
Pyridine and Pyrrole Derivatives: Common aromatic heterocycles with similar structural features, used in various chemical and pharmaceutical applications.
Uniqueness
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine is unique due to its specific fused ring system and the presence of an amine group, which provides distinct reactivity and potential for functionalization compared to other similar compounds.
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
(5R)-6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine |
InChI |
InChI=1S/C8H10N2/c9-8-2-1-6-5-10-4-3-7(6)8/h3-5,8H,1-2,9H2/t8-/m1/s1 |
InChI Key |
YNLBESQCEDPLSW-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CN=C2 |
Canonical SMILES |
C1CC2=C(C1N)C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


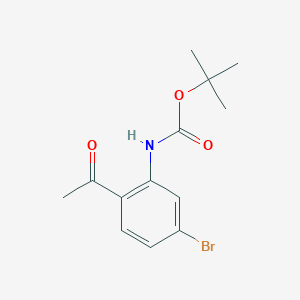
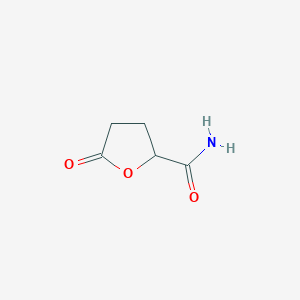
![9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13186814.png)
amine](/img/structure/B13186817.png)
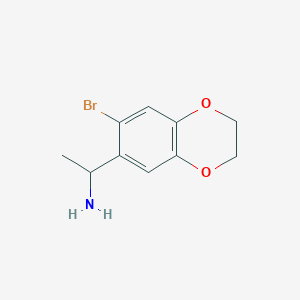

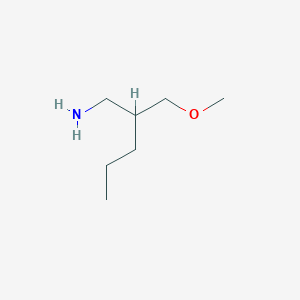

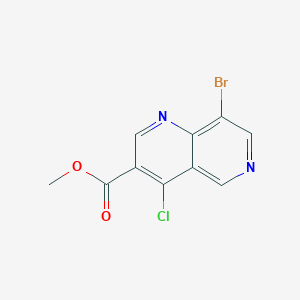
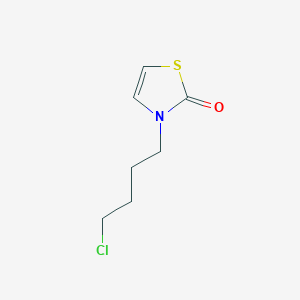
![5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
